molecular formula C11H16ClNO4 B14041182 (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

Katalognummer: B14041182
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: KHOXCFRQQWIJDU-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring, makes it suitable for a wide range of applications, including drug development, organic synthesis, and biochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and (S)-alanine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for treating neurological disorders.

    Industry: In the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride

Uniqueness

(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C11H16ClNO4

Molekulargewicht

261.70 g/mol

IUPAC-Name

(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI-Schlüssel

KHOXCFRQQWIJDU-PPHPATTJSA-N

Isomerische SMILES

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC.Cl

Kanonische SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.